Patented Enabling Role: A Critical Intermediate for BRAF Kinase Inhibitor Synthesis
The compound is explicitly claimed as an essential intermediate in the synthesis of quinazolin-4-one derivatives, a class of compounds under development for treating BRAF-associated diseases and disorders [1]. While specific inhibitory data for the final drug candidates are not disclosed in the provided sources, the explicit citation in multiple international patent applications (US-2020407344-A1, WO-2020261156-A1) demonstrates a proven, high-value application in a competitive medicinal chemistry program, directly contrasting with more generic fluorinated anilines that lack such documented, high-value intellectual property linkages.
| Evidence Dimension | Documented Role in Patented Pharmaceutical Synthesis |
|---|---|
| Target Compound Data | Explicitly listed as a synthetic building block for quinazolin-4-one derivatives targeting BRAF-associated diseases. |
| Comparator Or Baseline | Generic fluorinated anilines (e.g., 2,4-Difluoroaniline) not explicitly listed in these specific patent applications. |
| Quantified Difference | Non-quantifiable; difference is in the proven, documented utility for a high-value medicinal chemistry target. |
| Conditions | As described in US patent application US-2020407344-A1 and WO patent application WO-2020261156-A1. |
Why This Matters
Procurement is justified by the compound's documented role in synthesizing a specific, patent-protected chemotype, providing a clear, strategic advantage over less characterized alternatives.
- [1] Google Patents. US-2020407344-A1: Compounds for the treatment of braf-associated diseases and disorders. Filing date: 2019-06-28. View Source
